molecular formula C19H17NO2S2 B3011140 (E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide CAS No. 1798422-51-1

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide

Cat. No.: B3011140
CAS No.: 1798422-51-1
M. Wt: 355.47
InChI Key: OVEZXXQWHFOMJV-ACCUITESSA-N
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Description

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H17NO2S2 and its molecular weight is 355.47. The purity is usually 95%.
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Biological Activity

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The general structure can be represented as follows:

 E 2 phenyl N 2 thiophen 3 yl benzyl ethenesulfonamide\text{ E 2 phenyl N 2 thiophen 3 yl benzyl ethenesulfonamide}

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, a study evaluated a series of phenyl-substituted ethenesulfonamides and found that certain derivatives demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Case Study:
In a comparative study, compounds with the ethenesulfonamide moiety were tested against human tumor cell lines. Results indicated IC50 values ranging from 10 µM to 30 µM, suggesting moderate to high potency in inhibiting cancer cell growth. Notably, structural modifications in the phenyl ring significantly influenced activity, highlighting the importance of SAR in drug design.

CompoundIC50 (µM)Cell Line
Compound A12.5A549 (Lung)
Compound B18.7MCF-7 (Breast)
Compound C29.3HeLa (Cervical)

Antiviral Activity

Another area of interest is the antiviral potential of related compounds. A study on thiophene derivatives showed promising results against dengue virus polymerase. The SAR analysis revealed that modifications to the thiophene ring enhanced antiviral activity, with some compounds exhibiting submicromolar inhibition against all four dengue virus serotypes.

Case Study:
In vitro assays demonstrated that certain derivatives achieved an EC50 value below 1 µM against dengue virus, indicating strong antiviral properties.

CompoundEC50 (µM)Virus Type
Compound D0.5Dengue Virus
Compound E0.8Dengue Virus
Compound F1.2Dengue Virus

The biological activity of this compound is likely attributed to its ability to interact with target proteins involved in key cellular processes. For instance:

  • Enzyme Inhibition: The sulfonamide group may inhibit enzymes such as carbonic anhydrases or proteases, which are crucial for cancer cell survival and viral replication.
  • Signal Transduction Pathways: Compounds may disrupt signaling pathways that promote cell proliferation or survival, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to both the phenyl and thiophene rings can significantly affect the biological activity of the compound. For example:

  • Substituents on Phenyl Ring: Electron-donating groups tend to enhance anticancer activity by increasing electron density.
  • Positioning of Thiophene: The position and nature of substituents on the thiophene ring can modulate the compound's affinity for biological targets.

Properties

IUPAC Name

(E)-2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-13,15,20H,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZXXQWHFOMJV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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